molecular formula C8H13N5O2 B13339906 Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13339906
M. Wt: 211.22 g/mol
InChI Key: AHFPDTXMVWGGQD-UHFFFAOYSA-N
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Description

Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing triazolopyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for triazolopyrimidines typically involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields the corresponding reduced triazolopyrimidine .

Mechanism of Action

The mechanism of action of methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it can inhibit endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .

Biological Activity

Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and enzyme-inhibitory properties based on recent research findings.

Chemical Structure and Properties

The compound belongs to the triazolo[1,5-a]pyrimidine class, which has been recognized for its broad spectrum of biological activities. Its unique structure allows it to interact with various biological targets effectively.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives against several viruses:

  • Influenza Virus : A study identified that certain derivatives of triazolo[1,5-a]pyrimidine exhibited significant inhibitory effects on influenza virus replication. Specifically, one derivative demonstrated an EC50 value of 16 μM against the virus at non-toxic concentrations .
  • SARS-CoV-2 : The compound was also evaluated for activity against SARS-CoV-2, with promising results showing an EC50 value of 34.47 µM for one of its analogues . This suggests that the triazolo scaffold may be a viable candidate for developing new antiviral agents.

Anticancer Activity

The biological evaluation of triazolo[1,5-a]pyrimidine derivatives has revealed their potential as anticancer agents:

  • Mechanism of Action : Some derivatives have been shown to suppress the ERK signaling pathway, inducing apoptosis in cancer cells and causing cell cycle arrest in the G2/M phase. For instance, a specific derivative demonstrated significant cytotoxicity against MGC-803 gastric cancer cells through modulation of apoptosis-related proteins .
  • Selectivity : The structure-activity relationship (SAR) studies indicate that modifications to the triazolo scaffold can enhance selectivity and potency against various cancer cell lines.

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor:

  • JAK Inhibition : Research indicates that this compound acts as a selective inhibitor of Janus kinases (JAK1 and JAK2), which are critical in various signaling pathways associated with inflammation and cancer progression. The binding affinity and inhibition mechanism were elucidated through biochemical assays demonstrating effective competition at the active site.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEC50/IC50 ValuesReference
AntiviralInfluenza Virus16 μM
AntiviralSARS-CoV-234.47 μM
AnticancerMGC-803 CellsNot specified
Enzyme InhibitionJAK1/JAK2Not specified

Case Studies

  • Influenza Virus Study : A focused screening campaign assessed over 3,000 compounds leading to the identification of triazolo derivatives with low toxicity and high antiviral activity against influenza strains. The study emphasized the importance of structural modifications for enhancing efficacy against viral targets.
  • Anticancer Research : In a study exploring anticancer properties, several triazolo derivatives were synthesized and tested against various cancer cell lines. The most potent compounds were those that effectively modulated key signaling pathways involved in cell proliferation and survival.

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 7-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H13N5O2/c1-15-7(14)6-11-8-10-3-2-5(4-9)13(8)12-6/h5H,2-4,9H2,1H3,(H,10,11,12)

InChI Key

AHFPDTXMVWGGQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(CCNC2=N1)CN

Origin of Product

United States

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